Cas no 2248340-22-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate Chemical and Physical Properties
Names and Identifiers
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- 2248340-22-7
- EN300-6522631
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate
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- Inchi: 1S/C21H14N2O5/c24-19-17-3-1-2-4-18(17)20(25)23(19)28-21(26)15-5-7-16(8-6-15)27-13-14-9-11-22-12-10-14/h1-12H,13H2
- InChI Key: MXJFRUHLYQSKSJ-UHFFFAOYSA-N
- SMILES: O(C(C1C=CC(=CC=1)OCC1C=CN=CC=1)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 374.09027155g/mol
- Monoisotopic Mass: 374.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 572
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 85.8Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6522631-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate |
2248340-22-7 | 95.0% | 0.05g |
$431.0 | 2025-03-14 | |
| Enamine | EN300-6522631-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate |
2248340-22-7 | 95.0% | 0.1g |
$451.0 | 2025-03-14 | |
| Enamine | EN300-6522631-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate |
2248340-22-7 | 95.0% | 0.25g |
$472.0 | 2025-03-14 | |
| Enamine | EN300-6522631-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate |
2248340-22-7 | 95.0% | 0.5g |
$493.0 | 2025-03-14 | |
| Enamine | EN300-6522631-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate |
2248340-22-7 | 95.0% | 1.0g |
$513.0 | 2025-03-14 | |
| Enamine | EN300-6522631-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate |
2248340-22-7 | 95.0% | 2.5g |
$1008.0 | 2025-03-14 | |
| Enamine | EN300-6522631-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate |
2248340-22-7 | 95.0% | 5.0g |
$1488.0 | 2025-03-14 | |
| Enamine | EN300-6522631-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate |
2248340-22-7 | 95.0% | 10.0g |
$2209.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate (CAS: 2248340-22-7)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate (CAS: 2248340-22-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindolinone and pyridinylmethoxybenzoate structural motifs, is being explored for its potential therapeutic applications, particularly in the context of targeted drug delivery and enzyme inhibition. Recent studies have focused on its synthesis, pharmacokinetic properties, and biological activity, providing valuable insights into its mechanism of action and potential clinical utility.
One of the key areas of investigation has been the compound's role as a prodrug or intermediate in the synthesis of more complex bioactive molecules. Researchers have demonstrated that the isoindolinone core can serve as a versatile scaffold for the development of inhibitors targeting specific enzymes, such as proteases and kinases, which are implicated in various diseases, including cancer and inflammatory disorders. The pyridinylmethoxybenzoate moiety, on the other hand, has been shown to enhance the compound's solubility and bioavailability, making it a promising candidate for further optimization.
Recent preclinical studies have highlighted the compound's ability to modulate cellular signaling pathways. For instance, in vitro assays have revealed that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate exhibits inhibitory activity against certain protein kinases involved in cell proliferation and survival. These findings suggest its potential as a lead compound for the development of novel anticancer agents. Additionally, its stability under physiological conditions and low toxicity profile in animal models further support its suitability for therapeutic applications.
Another promising avenue of research involves the compound's use in targeted drug delivery systems. By leveraging its chemical structure, researchers have successfully conjugated it with various targeting ligands, such as antibodies or peptides, to enhance its specificity for diseased tissues. This approach has shown encouraging results in early-stage experiments, with improved efficacy and reduced off-target effects compared to conventional therapies. Such advancements underscore the compound's versatility and potential to address unmet medical needs.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-4-yl)methoxy]benzoate (CAS: 2248340-22-7) represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical properties, combined with its demonstrated biological activity, make it a valuable tool for both basic research and drug discovery. Future studies should focus on optimizing its pharmacokinetic profile and exploring its therapeutic potential in more complex disease models. As the field continues to evolve, this compound is likely to play an increasingly important role in the development of next-generation therapeutics.
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